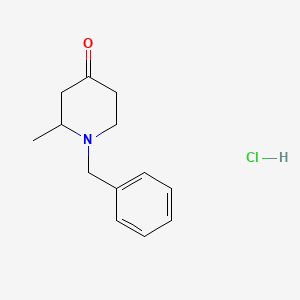

N-Benzyl-2-methylpiperidin-4-one hcl

Description

Properties

IUPAC Name |

1-benzyl-2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMIKEIBDQJQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between N-Benzyl-2-methylpiperidin-4-one HCl and three related compounds:

Functional Group Impact on Properties

- Salt Forms: Both the target compound and the dimethoxyphenylpyrimidine analogue () are hydrochloride salts, which improve aqueous solubility compared to non-ionic forms.

- Aromatic Modifications : The nitro group in ’s compound introduces electron-withdrawing effects, while the dimethoxyphenyl group in ’s compound enhances lipophilicity, likely influencing membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-2-methylpiperidin-4-one HCl in laboratory settings?

- Methodology : A common approach involves the condensation of benzylamine derivatives with substituted piperidinones under reflux conditions. For example, propionic anhydride can be used as a coupling agent in argon-flushed environments to minimize oxidation. Post-reaction purification includes extraction with chloroform, drying over MgSO₄, and recrystallization from 2-propanol. Yield optimization (~80%) is achievable via controlled stoichiometry and reaction duration .

- Characterization : Confirm product identity via ¹H/¹³C NMR (e.g., aromatic proton clusters at δ 7.24–7.40 ppm, methylene signals at δ 3.66 ppm) and GC/MS (parent ion m/z 380) .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation : Although direct toxicity data for this compound is limited, structurally similar piperidine derivatives exhibit acute oral toxicity (GHS Category 4), skin irritation (Category 2), and respiratory sensitization. Use PPE (nitrile gloves, chemical-resistant lab coats) and engineering controls (fume hoods, local exhaust ventilation). Avoid dust generation and store in sealed containers away from oxidizers .

Q. Which analytical techniques are suitable for quantifying this compound purity?

- Potentiometric Titration : For mixtures containing HCl (strong acid) and related weak acids, use standardized NaOH with derivative endpoint detection (first/second-order plots) to resolve overlapping equivalence points .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) provides robust quantification, while TLC (silica gel, ethyl acetate/hexane) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

- Reaction Engineering : Increase yields (e.g., from 26% to 80%) by optimizing anhydride coupling agents (e.g., propionic vs. acetic anhydride) and inert atmospheres (argon vs. nitrogen). Reflux duration (12–24 h) and temperature (80–100°C) significantly impact product stability and byproduct formation .

- Purification Strategies : Replace traditional column chromatography with acid-base partitioning (oxalic acid precipitation in 2-propanol) to reduce solvent waste and improve scalability .

Q. What challenges arise in analyzing this compound in multi-component systems?

- Endpoint Ambiguity : In mixed-acid titrations (e.g., HCl + phosphoric acid), overlapping dissociation constants (pKa) complicate endpoint detection. Resolve this by applying Savitsky-Golay smoothing to derivative plots, enhancing signal-to-noise ratios for accurate volume calculations .

- Matrix Interference : Co-eluting impurities in HPLC can mask target peaks. Use gradient elution (water/acetonitrile + 0.1% TFA) or tandem MS for selective ion fragmentation .

Q. How do structural modifications to the piperidine ring influence pharmacological activity?

- Structure-Activity Relationship (SAR) : Substitutions at the 2-methyl or N-benzyl positions alter lipophilicity and receptor binding. For instance, electron-withdrawing groups (e.g., nitro) enhance CNS penetration, while bulky substituents reduce off-target interactions. Validate hypotheses via in vitro assays (e.g., receptor binding affinity, metabolic stability in microsomal models) .

- Case Study : Compare the target compound’s activity to 1-(2-methylphenyl)piperidin-4-one derivatives, noting differences in IC₅₀ values for kinase inhibition or GPCR modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.